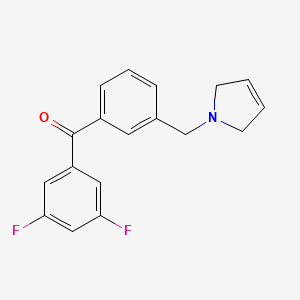

(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

Basic Chemical Classification and Registry Information

(3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone functions as a substituted benzophenone derivative characterized by the presence of fluorine substituents and a heterocyclic pyrrolidine moiety. The compound carries the Chemical Abstracts Service registry number 898749-62-7, establishing its unique chemical identity within international databases. This registry designation facilitates precise identification and distinguishes the compound from structurally related molecules that may share similar functional groups but differ in substitution patterns.

The compound belongs to the broader chemical family of fluorinated aromatic ketones, specifically representing a benzophenone structure where one aromatic ring contains fluorine substituents at the 3 and 5 positions, while the opposing aromatic ring features a substituted methyl group bearing a cyclic nitrogen-containing heterocycle. This structural arrangement creates a molecule with distinct electronic and steric properties compared to unsubstituted benzophenone derivatives. The presence of both electron-withdrawing fluorine atoms and the electron-donating nitrogen-containing heterocycle establishes an interesting electronic balance within the molecular framework.

Chemical suppliers and research institutions recognize this compound primarily for research applications, with multiple commercial sources documenting its availability in high-purity forms suitable for scientific investigation. The compound's identification through various chemical databases ensures consistent nomenclature and facilitates cross-referencing across different research platforms and chemical information systems.

Molecular Structure and Formula Characteristics

The molecular formula C18H15F2NO accurately represents the atomic composition of this compound, indicating the presence of eighteen carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the complex structural architecture incorporating multiple functional groups and heterocyclic components within a single molecular entity.

Structural analysis reveals the compound consists of three primary molecular regions: the 3,5-difluorophenyl ring system, the central carbonyl group, and the substituted phenyl ring bearing the pyrrolidine-containing side chain. The difluorophenyl component features fluorine atoms positioned at the meta positions relative to the carbonyl attachment point, creating a symmetrical substitution pattern that influences both electronic distribution and molecular geometry. The opposing phenyl ring contains a methylene bridge connecting to a 2,5-dihydro-1H-pyrrol-1-yl group, representing a partially saturated five-membered nitrogen heterocycle.

The SMILES notation O=C(C1=CC(F)=CC(F)=C1)C2=CC=CC(CN3CC=CC3)=C2 provides a linear representation of the molecular connectivity, illustrating the systematic arrangement of atoms and bonds within the structure. This notation facilitates computational analysis and molecular modeling studies, enabling researchers to predict various physicochemical properties and investigate potential interactions with other chemical species. The systematic naming follows International Union of Pure and Applied Chemistry conventions, ensuring global consistency in chemical communication and database management.

Physicochemical Properties and Molecular Characteristics

Computational predictions and experimental observations provide insight into the fundamental physicochemical properties of this compound. The molecular weight of 299.32 grams per mole positions this compound within the range typical for substituted benzophenone derivatives, while the monoisotopic mass of 299.112171 atomic mass units provides precise mass spectral identification capabilities. These mass characteristics prove essential for analytical identification and quantification procedures in research applications.

Predicted thermodynamic properties include a boiling point of 421.7 ± 45.0 degrees Celsius, suggesting the compound exhibits considerable thermal stability under standard atmospheric conditions. The predicted density of 1.258 ± 0.06 grams per cubic centimeter indicates the material possesses moderate density characteristics typical for organic compounds containing aromatic rings and heteroatoms. These physical properties provide practical guidance for handling, storage, and experimental manipulation of the compound in laboratory settings.

The predicted acid dissociation constant (pKa) value of 8.51 ± 0.50 suggests the compound exhibits weak basic character, likely attributed to the nitrogen atom within the pyrrolidine ring system. This basicity influences the compound's behavior in various chemical environments and affects its solubility characteristics in different solvent systems. Understanding these fundamental properties enables researchers to design appropriate experimental conditions and predict potential chemical reactivity patterns.

Comprehensive Chemical Data Summary

The comprehensive chemical identity of this compound encompasses multiple identification parameters and predicted properties that collectively define its chemical character. The systematic collection of these data points enables researchers to establish appropriate handling protocols, design suitable analytical methods, and predict potential applications based on the compound's inherent molecular characteristics. The combination of experimental registry information and computational predictions provides a robust foundation for understanding this specialized chemical entity.

Advanced spectroscopic identification methods, including nuclear magnetic resonance and mass spectrometry, rely on the precise molecular composition and structural features documented in chemical databases. The systematic approach to chemical identification ensures reproducibility across different research institutions and facilitates collaborative scientific investigations involving this compound. Furthermore, the documented chemical properties serve as benchmarks for quality control procedures and purity assessments in research applications.

The integration of multiple data sources and identification systems creates a comprehensive chemical profile that supports various research objectives while maintaining scientific rigor and accuracy. This systematic approach to chemical documentation reflects modern standards for chemical information management and ensures reliable access to critical molecular data for the global research community.

特性

IUPAC Name |

(3,5-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWADVFZJBDSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643509 | |

| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-62-7 | |

| Record name | Methanone, (3,5-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , identified by its CAS number 898763-84-3 , represents a novel structure in the realm of medicinal chemistry. This article delves into its biological activities, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHFN\O

- Molecular Weight : 299.32 g/mol

- CAS Number : 898763-84-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

-

Antitumor Activity :

- Compounds with similar structures have shown significant inhibitory effects on cancer cell lines. For instance, pyrazole derivatives have been documented to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .

- A study focused on pyrazole derivatives demonstrated their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting a potential application for the compound in oncology .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 5 positions on the phenyl ring significantly enhances the compound's interaction with biological targets due to increased lipophilicity and electron-withdrawing effects.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 & 5 | F | Increased potency in inhibiting kinase activity |

| 4 | Hydroxyl | Enhanced antioxidant properties |

Case Studies

Several studies have explored compounds related to this compound:

- Anticancer Efficacy :

- Antioxidant Mechanisms :

Q & A

Q. What are the recommended synthetic routes for (3,5-difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a multi-step approach:

Friedel-Crafts acylation to introduce the methanone group.

Nucleophilic substitution to attach the 2,5-dihydro-1H-pyrrole moiety to the phenyl ring.

Fluorination using selective reagents like DAST (diethylaminosulfur trifluoride) for aryl fluoride introduction.

Q. Optimization strategies :

- Use anhydrous conditions and catalysts (e.g., AlCl₃) for Friedel-Crafts reactions to improve yields .

- Monitor reaction progress via HPLC or TLC to avoid over-fluorination, which may lead to byproducts .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure stereochemical integrity .

Q. How should researchers characterize the compound’s purity and structural conformation?

Answer: A combination of analytical techniques is critical:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorination positions and ¹H NMR for pyrrolidine ring conformation .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns, especially for halogenated intermediates .

- X-ray crystallography : Resolve ambiguities in dihedral angles between aromatic rings using SHELXL for refinement .

Data interpretation example :

In analogous compounds, X-ray data revealed torsional angles of −103.7° between carbonyl and fluorophenyl groups, indicating steric hindrance .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, leveraging the fluorophenyl group’s electronegativity for binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

Answer: Conflicting NMR and DFT predictions (e.g., axial vs. equatorial pyrrolidine orientation) can be resolved via:

- Single-crystal X-ray diffraction : SHELX refinement provides precise bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., O2—C18—C19—C20 = −103.7°) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to address pseudo-symmetry in crystals .

Example : In [(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone], crystallography confirmed steric clashes between fluorine and bromine substituents, explaining low thermal stability .

Q. What strategies address low yields in coupling reactions involving the 2,5-dihydro-1H-pyrrole moiety?

Answer:

- Protection/deprotection : Temporarily mask reactive amines with Boc groups to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 h to 30 min) and improve yields by 15–20% .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 mechanisms .

Q. How do substituents influence bioactivity, and what assays validate these effects?

Answer:

- Fluorine atoms : Enhance metabolic stability and membrane permeability. Test via PAMPA assay .

- Pyrrolidine ring : Modulate target selectivity (e.g., GPCRs). Validate via radioligand binding assays .

Case study : In [(3,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone], the dioxolane group increased solubility (LogP reduced by 0.8) without compromising activity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental LogP values?

Answer:

- Experimental validation : Measure LogP via shake-flask method (octanol/water) and compare with ChemAxon or ACD/Labs predictions .

- Adjust computational parameters : Include explicit solvent models (e.g., COSMO-RS) in DFT to improve accuracy .

Example : For 3,5-difluoro-2-hydroxyacetophenone, experimental LogP (1.8) deviated from predicted values (2.3) due to intramolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。